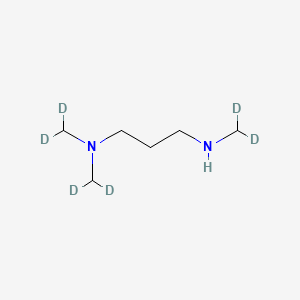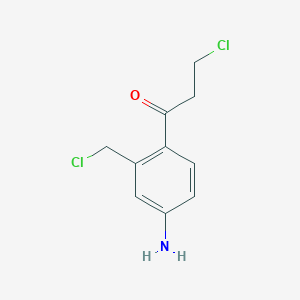![molecular formula C7H7N3S B14041949 Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
Thieno[3,4-b]pyridine-5,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,4-b]pyridine-5,7-diamine is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with amino groups attached at the 5th and 7th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-b]pyridine-5,7-diamine typically involves the cyclization of thiophene-2-carboxamides. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones. Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant. Refluxing a mixture of β-keto amide derivatives and potassium carbonate in ethanol or ethylene glycol yields thieno[3,4-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[3,4-b]pyridine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve heating under reflux, using solvents like ethanol, toluene, or xylene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse thieno[3,4-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Thieno[3,4-b]pyridine derivatives have been investigated as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of thieno[3,4-b]pyridine-5,7-diamine involves its interaction with specific molecular targets and pathways. For example, thieno[3,4-b]pyridine derivatives have been shown to inhibit protein kinases, which play key roles in cell signaling and proliferation. By inhibiting these enzymes, the compound can interfere with cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Thieno[3,4-b]pyridine-5,7-diamine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine: Another class of thienopyridine derivatives with diverse biological activities.
Purine: Structurally similar to thienopyrimidines, purines are important biological molecules with roles in DNA and RNA.
Thieno[2,3-b]pyridine: A related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C7H7N3S |
|---|---|
Molekulargewicht |
165.22 g/mol |
IUPAC-Name |
thieno[3,4-b]pyridine-5,7-diamine |
InChI |
InChI=1S/C7H7N3S/c8-6-4-2-1-3-10-5(4)7(9)11-6/h1-3H,8-9H2 |
InChI-Schlüssel |
QLNWARJMVQCKJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(SC(=C2N=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)






![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)




